molecular formula C24H31FO5 B125942 Fluocortolone Acetate CAS No. 1176-82-5

Fluocortolone Acetate

Cat. No. B125942
CAS RN: 1176-82-5
M. Wt: 418.5 g/mol
InChI Key: VLHRIOASVODQEX-WLDNQIQOSA-N
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Description

Fluocortolone is a potent corticosteroid used in various formulations for the treatment of skin conditions and other inflammatory diseases. It is known for its anti-inflammatory and immunosuppressive properties. While the provided data does not directly discuss fluocortolone acetate, it does mention related compounds such as fluocortolone caproate and fluocortolone pivalate, which are used in topical applications for dermatological conditions . These compounds are part of a class of fluorinated corticosteroids, which are generally characterized by modifications to the steroid structure that enhance their potency and reduce systemic side effects when used topically.

Synthesis Analysis

The synthesis of fluocortolone involves specific hydroxylation reactions. For instance, the synthesis of a related compound, 6α-Fluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (Fluocortolone), is achieved through a substrate-structure-directed specific 11β-hydroxylation by the fungus Curvularia lunata. This process is refined to avoid the formation of by-products with 9α- and 14α-hydroxy groups by using a substrate with a 5α-bromo substituent, which provides steric shielding .

Molecular Structure Analysis

The molecular structure of related fluorinated corticosteroids has been determined through various methods. For example, the structure of 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate was determined using X-ray crystallography, revealing hydrogen bonding and specific molecular packing in the crystal form . These structural analyses are crucial for understanding the activity and interactions of the steroid molecules with their biological targets.

Chemical Reactions Analysis

Fluorinated corticosteroids undergo specific chemical reactions during their synthesis and metabolism. The introduction of a fluorine substituent at specific positions on the steroid molecule is a common modification that can lead to the formation of related substances, which are often characterized using techniques such as high-performance liquid chromatography (HPLC) with diode array detection and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluocortolone and its derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and suitability for various pharmaceutical formulations. For instance, the analysis of fluocortolone, fluocortolone caproate, and nicotinic acid benzylester in pharmaceutical preparations by thin-layer chromatography (TLC) indicates that these compounds can be effectively separated and quantified, which is essential for quality control in pharmaceutical manufacturing .

Relevant Case Studies

Clinical trials and pharmacokinetic studies provide insights into the efficacy and safety of fluocortolone and its derivatives. A clinical trial comparing fluocortin butylester with fluocortolone caproate or pivalate and hydrocortisone acetate in patients with various dermal disorders demonstrated the efficacy of fluocortolone formulations . Pharmacokinetic studies on the penetration kinetics of clocortolone trimethylacetic acid, a related compound, after epicutaneous application, showed that the steroid penetrates into the skin and forms a depot, with minimal systemic absorption . Another study on the oral administration of fluocortolone for cortisol suppression provided valuable data on the pharmacodynamics of the drug .

Scientific Research Applications

Analytical Method Development

Fluocortolone and its esters have been the focus of method development for separation and determination in pharmaceutical forms. Čudina et al. (2000) developed a reverse-phase HPLC method for the separation and determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories. The method showed high precision and accuracy, indicating its potential application in quality control of pharmaceutical products containing fluocortolone esters Čudina et al., 2000.

Therapeutic Applications and Clinical Trials

Several studies have investigated the therapeutic applications of fluocortolone, especially in the field of ophthalmology. Reinhard et al. (2005) conducted a clinical trial to evaluate the efficacy and safety of fluocortolone as systemic immunoprophylaxis after penetrating normal-risk keratoplasty. The study showed promising results, with fluocortolone contributing to clear graft survival and a reduction in immune reactions, highlighting its potential as an immunosuppressive agent in ophthalmic surgeries Reinhard et al., 2005.

Pharmacokinetic and Pharmacodynamic Modeling

The pharmacokinetics and pharmacodynamics of fluocortolone have been subject to detailed study. Lew and Jusko (2004) characterized the effect of fluocortolone on cortisol suppression using a direct suppression pharmacodynamic model, providing valuable information about the drug's potency and its potential therapeutic applications Lew & Jusko, 2004.

Safety And Hazards

When handling Fluocortolone Acetate, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRIOASVODQEX-WLDNQIQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151833
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluocortolone Acetate

CAS RN

1176-82-5
Record name Fluocortolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOCORTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Voltolini, F Fumagalli - Eur Ann Allergy Clin Immunol, 2021 - researchgate.net
Background. Different clinical pictures are related to corticosteroids (CS) non immediate hypersensitivity and the frequency of these reactions can be underestimated. The classification …
Number of citations: 4 www.researchgate.net
L Berbegal, FJ DeLeon, JF Silvestre - Actas Dermo-Sifiliográficas (English …, 2016 - Elsevier
Corticosteroids are widely used in clinical practice. In dermatology, their application is generally topical. These substances may act as allergens and produce immediate and delayed …
Number of citations: 13 www.sciencedirect.com
O Bellmann, HJ Duhme, E Gerhards - European Journal of …, 1976 - Bioscientifica Ltd
Number of citations: 15
O Bellmann, E Gerhards - European Journal of Endocrinology, 1973 - Bioscientifica Ltd
Number of citations: 8
L Berbegal, FJ DeLeon, JF Silvestre - Actas Dermo-Sifiliográficas (English …, 2015 - Elsevier
Introducción Los corticoides pueden producir reacciones de hipersensibilidad, sobre todo retardadas. Se ha propuesto una nueva clasificación para el estudio de la alergia a …
Number of citations: 12 www.sciencedirect.com

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